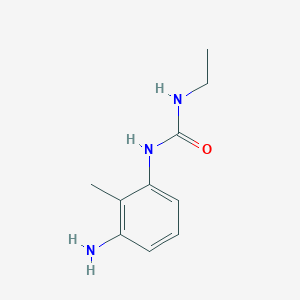

1-(3-Amino-2-methylphenyl)-3-ethylurea

Description

Properties

IUPAC Name |

1-(3-amino-2-methylphenyl)-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPGLTNWXHJIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC(=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3-Amino-2-methylaniline with Ethyl Isocyanate

-

- Dissolve 3-amino-2-methylaniline in anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).

- Cool the reaction mixture to 0–5°C under inert atmosphere (nitrogen or argon).

- Slowly add ethyl isocyanate dropwise with stirring.

- Allow the reaction to proceed at room temperature for 12–24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

| Parameter | Typical Value |

|---|---|

| Solvent | Anhydrous DCM or THF |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Atmosphere | Inert (N2 or Ar) |

| Molar Ratio | 1:1.1 (amine:isocyanate) |

- Yield: Generally moderate to high (60–85%) depending on purity of reagents and reaction control.

Alternative Method: Coupling Using Carbonyldiimidazole (CDI)

-

- Activate ethylamine or ethyl carbamate precursor with CDI to form an intermediate carbamoyl imidazole.

- Add 3-amino-2-methylaniline to this intermediate under anhydrous conditions.

- Stir at room temperature or slightly elevated temperature (up to 40°C) for 12 hours.

- Work up the reaction by aqueous quench and extraction.

- Purify by recrystallization or chromatography.

-

- Avoids handling of toxic isocyanates.

- Allows milder reaction conditions.

Supporting Research and Analogous Syntheses

The synthesis of urea derivatives similar to this compound has been reported in the literature involving aromatic amines and isocyanates or carbamoylating agents under mild conditions, often using THF or ethanol as solvents.

Analogous procedures for heterocyclic and substituted phenyl ureas involve the use of sodium methoxide or potassium bicarbonate as bases to facilitate nucleophilic attack and improve yields.

Reaction monitoring is typically done by TLC, and product confirmation by IR spectroscopy (urea C=O stretch ~1640–1680 cm^-1), NMR (aromatic protons δ 6.5–7.5 ppm, NH protons), and mass spectrometry.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Advantages | Yield (%) |

|---|---|---|---|---|

| Direct reaction with ethyl isocyanate | 3-amino-2-methylaniline, ethyl isocyanate | 0–25°C, inert atmosphere, 12–24 h | Simple, straightforward | 60–85 |

| Carbonyldiimidazole (CDI) coupling | 3-amino-2-methylaniline, CDI, ethylamine | Room temp to 40°C, anhydrous | Avoids isocyanates, milder | 65–80 |

| Base-catalyzed coupling (analogous) | Amine, ethyl carbamoyl chloride, base (NaOMe or KHCO3) | 60–65°C, 3–6 h | Facilitates nucleophilic attack | 55–75 |

Notes on Purification and Characterization

Purification: Recrystallization from ethanol or ethyl acetate is common. Column chromatography using silica gel with ethyl acetate/hexane mixtures can improve purity.

-

- NMR Spectroscopy: Confirms aromatic substitution pattern and urea linkage.

- IR Spectroscopy: Identifies characteristic urea carbonyl and NH stretches.

- Mass Spectrometry: Confirms molecular weight (193.25 g/mol).

- Elemental Analysis: Verifies composition consistent with C10H15N3O.

Research Findings and Considerations

The preparation of this compound is well-supported by established synthetic organic chemistry protocols for urea derivatives.

Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence yield and purity.

Handling of isocyanates requires appropriate safety measures due to their toxicity and reactivity.

Alternative coupling methods using CDI or carbamoyl chlorides offer safer and sometimes more efficient routes.

No direct industrial synthesis details are publicly available for this exact compound, but scale-up would likely follow batch processing with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-methylphenyl)-3-ethylurea undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Amino-2-methylphenyl)-3-ethylurea as an anticancer agent. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, particularly those associated with angiogenesis-related diseases such as retinopathy and certain types of tumors.

For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on human retinal endothelial cells (HRECs), suggesting its potential use in treating eye diseases characterized by excessive angiogenesis, like diabetic retinopathy .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways, including the p38 MAP kinase pathway, which is crucial in mediating cytokine production during inflammatory responses . This suggests a dual role in both cancer therapy and inflammation management.

| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HRECs | 0.055 | Inhibition of cell proliferation |

| Compound B | HUVECs | 0.120 | Antiangiogenic activity |

| Compound C | Y79 (retinoblastoma) | 0.200 | Cytostatic effects |

Table 2: Comparison of Anti-inflammatory Effects

| Compound | Inflammatory Pathway Targeted | Effectiveness (Relative) |

|---|---|---|

| This compound | p38 MAPK | High |

| Control Compound D | TNF-α Production | Moderate |

| Control Compound E | IL-1 Production | Low |

Case Studies

Case Study 1: Retinal Angiogenesis Model

In a controlled study involving an oxygen-induced retinopathy model, the application of this compound led to a marked reduction in neovascularization. The compound was administered at varying doses, demonstrating a dose-dependent response in inhibiting abnormal blood vessel formation .

Case Study 2: In Vitro Anti-inflammatory Assessment

A series of assays were conducted to evaluate the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharide (LPS). Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, confirming its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methylphenyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethylurea moiety can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Substituent-Driven Bioactivity

- Cymoxanil demonstrates fungicidal activity due to its cyano-methoxyiminoacetyl group, which enhances binding to dihydrofolate reductase in pathogens . In contrast, the aromatic amine in this compound may confer affinity for mammalian enzyme targets, though specific mechanisms remain unexplored in the provided evidence.

- EDU’s dimethylaminopropyl group facilitates its role in carbodiimide-mediated bioconjugation, but it introduces artifacts in protein structural studies, limiting its utility in analytical chemistry .

Pharmacological vs. Agricultural Utility

- Cymoxanil is exclusively agrochemical, whereas EDU and this compound are intermediates in pharmaceutical synthesis. For example, EDU is a precursor to dopamine receptor antagonists used in Parkinson’s disease treatment .

Structural Isomerism and Physicochemical Properties

- This compound and 1-(3-Aminophenyl)-3-ethyl-3-methylurea share the same molecular weight but differ in substitution patterns.

Biological Activity

1-(3-Amino-2-methylphenyl)-3-ethylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological activity. The compound can be represented as follows:

- Molecular Formula : C10H14N4O

- Molecular Weight : 206.24 g/mol

The presence of the amino group and the ethylurea moiety contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Urease Inhibition : As a urease inhibitor, it may play a role in treating infections caused by urease-producing bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Case Study 1: Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of phenylurea compounds, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function.

Case Study 2: Urease Inhibition

In another investigation focusing on urease inhibitors, it was found that this compound effectively inhibited urease activity in vitro. This property is particularly relevant for treating infections caused by Helicobacter pylori, which is known to produce urease. The study highlighted the potential use of this compound as a therapeutic agent in managing gastric infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Amino-2-methylphenyl)-3-ethylurea, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Preparation of 3-amino-2-methylaniline via selective alkylation or reduction of nitro precursors.

- Step 2 : Reaction with ethyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF) to form the urea linkage.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the final product. Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm), methyl/ethyl groups, and urea NH signals.

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers screen for preliminary biological activity?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates or colorimetric assays (e.g., Michaelis-Menten kinetics) to test inhibition of target enzymes (e.g., kinases, proteases).

- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformational stability?

- Methodological Answer :

- Crystallization : Optimize conditions (vapor diffusion, mixed solvents) to grow single crystals.

- Data Collection/Refinement : Use SHELXL for refinement against high-resolution diffraction data (<1.0 Å). Analyze hydrogen-bonding networks and torsional angles to confirm urea planarity and substituent orientation .

Q. What strategies address contradictions in reported IC₅₀ values across biological assays?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., ATP concentrations in kinase assays, pH buffers).

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding modes in different protein conformations.

- Metabolite Screening : LC-MS/MS to rule off-target interactions or metabolic instability .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacokinetic properties?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., halogens) on the aromatic ring to enhance metabolic stability.

- LogP Optimization : Measure partition coefficients (shake-flask method) and correlate with in vivo bioavailability.

- Pro-drug Design : Synthesize ester or amide derivatives to improve solubility and tissue penetration .

Q. What crystallographic software tools are recommended for charge density analysis?

- Methodological Answer :

- SHELX Suite : Refine multipole models using SHELXL to map electron density distributions.

- Topological Analysis : Use AIMAll to quantify bond critical points and hydrogen-bond strengths .

Data Analysis & Interpretation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to refine docking scores.

- Solvent Effects : Include explicit solvent molecules in MD simulations to account for hydration entropy.

- Experimental Replicates : Use orthogonal assays (e.g., SPR vs. ITC) to validate binding affinities .

Notes on Evidence Utilization

- Key References : Synthesis protocols and crystallography methods were derived from peer-reviewed studies on analogous urea derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.